molecular formula C22H27N3O4 B2442426 1-((3s,5s,7s)-Adamantan-1-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea CAS No. 2034271-47-9

1-((3s,5s,7s)-Adamantan-1-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea

Cat. No.: B2442426
CAS No.: 2034271-47-9
M. Wt: 397.475
InChI Key: DWDKYQFEZSZBSO-UHFFFAOYSA-N
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Description

1-((3s,5s,7s)-Adamantan-1-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea is a synthetic organic compound that features a unique combination of adamantane, oxazolidine, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3s,5s,7s)-Adamantan-1-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea typically involves multiple steps:

    Formation of the Adamantane Derivative: Starting with adamantane, functionalization at the 1-position can be achieved through halogenation followed by substitution reactions.

    Synthesis of the Oxazolidine Derivative: The oxazolidine ring can be synthesized from amino acids or other precursors through cyclization reactions.

    Coupling Reactions: The adamantane and oxazolidine derivatives are coupled with a phenylethylamine derivative through urea formation, typically using reagents like phosgene or carbonyldiimidazole.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((3s,5s,7s)-Adamantan-1-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the adamantane or phenylethyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3s,5s,7s)-Adamantan-1-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylurea: A simpler analog with similar structural features.

    Oxazolidinone Derivatives: Compounds with the oxazolidine ring, used in various pharmaceutical applications.

    Phenylethylamine Derivatives: Compounds with the phenylethylamine moiety, known for their biological activity.

Uniqueness

1-((3s,5s,7s)-Adamantan-1-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea is unique due to the combination of its structural motifs, which may confer distinct chemical and biological properties compared to its individual components.

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c26-19-13-29-21(28)25(19)12-18(17-4-2-1-3-5-17)23-20(27)24-22-9-14-6-15(10-22)8-16(7-14)11-22/h1-5,14-16,18H,6-13H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDKYQFEZSZBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NC(CN4C(=O)COC4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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